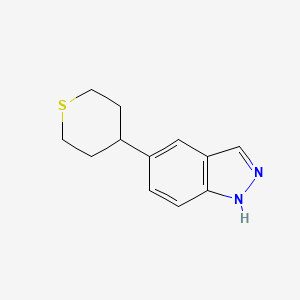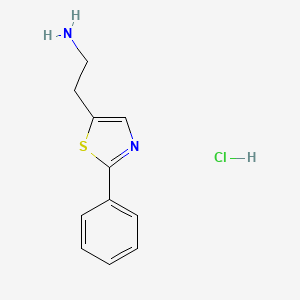
N-(4-Chloro-phenyl)-2-(2-hydroxy-ethylamino)-acetamide hydrochloride
描述
N-(4-Chloro-phenyl)-2-(2-hydroxy-ethylamino)-acetamide hydrochloride is a chemical compound that belongs to the class of organic compounds known as acetamides. These compounds are characterized by the presence of an acetamide group, which consists of a carbonyl group attached to a nitrogen atom. The presence of a chloro-substituted phenyl ring and a hydroxyethylamino group makes this compound potentially interesting for various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-phenyl)-2-(2-hydroxy-ethylamino)-acetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and glycidol.
Reaction: 4-chloroaniline is reacted with glycidol under controlled conditions to form the intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed to yield N-(4-Chloro-phenyl)-2-(2-hydroxy-ethylamino)-acetamide.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-Chloro-phenyl)-2-(2-hydroxy-ethylamino)-acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of N-(4-Chloro-phenyl)-2-(2-oxo-ethylamino)-acetamide.
Reduction: Formation of N-(4-Chloro-phenyl)-2-(2-amino-ethylamino)-acetamide.
Substitution: Formation of N-(4-Substituted-phenyl)-2-(2-hydroxy-ethylamino)-acetamide.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-Chloro-phenyl)-2-(2-hydroxy-ethylamino)-acetamide hydrochloride would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The hydroxyethylamino group could facilitate binding to biological targets, while the chloro-phenyl group might enhance its stability and bioavailability.
相似化合物的比较
Similar Compounds
N-(4-Chloro-phenyl)-acetamide: Lacks the hydroxyethylamino group, potentially less active biologically.
N-(4-Bromo-phenyl)-2-(2-hydroxy-ethylamino)-acetamide: Similar structure but with a bromo group instead of chloro, which might affect its reactivity and biological activity.
N-(4-Chloro-phenyl)-2-(2-amino-ethylamino)-acetamide: Contains an amino group instead of hydroxyethyl, which could alter its chemical properties and applications.
Uniqueness
N-(4-Chloro-phenyl)-2-(2-hydroxy-ethylamino)-acetamide hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a chloro-phenyl ring and a hydroxyethylamino group makes it a versatile compound for various applications.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-(2-hydroxyethylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2.ClH/c11-8-1-3-9(4-2-8)13-10(15)7-12-5-6-14;/h1-4,12,14H,5-7H2,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPRVYNTBFOUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CNCCO)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-78-4 | |
| Record name | Acetamide, N-(4-chlorophenyl)-2-[(2-hydroxyethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















